AGK2
Overview
Description
AGK2 is a synthetic organic compound known for its biological activity. It is a member of the quinoline family and has been studied for its potential therapeutic applications, particularly in the context of neurodegenerative diseases such as Parkinson’s disease .
Preparation Methods
The synthesis of AGK2 involves multiple steps. One common synthetic route includes the following steps:
Formation of the furan ring: This step involves the reaction of 2,5-dichlorobenzaldehyde with a suitable reagent to form the furan ring.
Coupling with quinoline: The furan derivative is then coupled with a quinoline derivative under specific conditions to form the desired product.
Introduction of the cyano group:
Chemical Reactions Analysis
AGK2 undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
AGK2 has several scientific research applications:
Neurodegenerative Diseases: It has been studied as a selective inhibitor of sirtuin 2 (SIRT2), showing potential in rescuing dopamine neurons from alpha-synuclein toxicity in Parkinson’s disease models.
Cancer Research: The compound has shown antiproliferative effects in cancer cells, including cancer stem cells, making it a candidate for cancer therapy research.
Alzheimer’s Disease: Studies have indicated that sirtuin modulators, including this compound, can control reactive gliosis in in vitro models of Alzheimer’s disease.
Mechanism of Action
The primary mechanism of action for AGK2 involves the inhibition of sirtuin 2 (SIRT2). SIRT2 is a member of the sirtuin family of proteins, which are involved in cellular regulation, including aging and stress resistance. By inhibiting SIRT2, this compound can reduce alpha-synuclein-mediated toxicity, which is a key factor in the pathology of Parkinson’s disease .
Comparison with Similar Compounds
AGK2 is unique due to its selective inhibition of SIRT2. Similar compounds include:
Salermide: Another sirtuin inhibitor with broader activity across different sirtuin isoforms.
Sirtinol: A less selective sirtuin inhibitor that affects multiple sirtuin proteins.
EX-527: A selective inhibitor of SIRT1, another member of the sirtuin family.
These compounds differ in their selectivity and potency, with this compound being one of the most selective inhibitors of SIRT2 available .
Properties
IUPAC Name |
2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-5-ylprop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13Cl2N3O2/c24-15-6-8-19(25)18(12-15)22-9-7-16(30-22)11-14(13-26)23(29)28-21-5-1-4-20-17(21)3-2-10-27-20/h1-12H,(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVENPFFEMUOOGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80184559 | |
Record name | AGK-2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80184559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
304896-28-4 | |
Record name | AGK-2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80184559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.